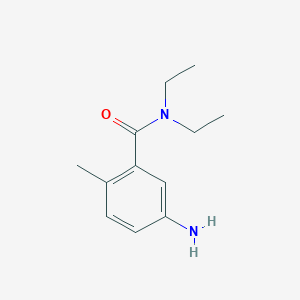

5-Amino-n,n-diethyl-2-methylbenzamide

Description

Propriétés

IUPAC Name |

5-amino-N,N-diethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)11-8-10(13)7-6-9(11)3/h6-8H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQCFRCXNGXSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

5-Amino-n,n-diethyl-2-methylbenzamide, a compound with potential applications in various biological fields, has garnered interest due to its unique structural properties and biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, diethyl substituents, and a methyl group on the benzene ring. Its chemical formula is C13H19N3O, and its CAS number is 251552-32-6. The compound's structure allows it to interact with various biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for metabolic processes.

- Receptor Interaction : It can bind to receptors involved in various signaling pathways, potentially altering physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibacterial agents.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A detailed analysis of its antimicrobial efficacy is summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several amide derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of pathogenic bacteria, supporting its potential use as an antibacterial agent in clinical settings .

- Insect Repellency Assessment : Research conducted on various analogs of DEET highlighted the potential for similar compounds to exhibit enhanced repellency against Aedes aegypti mosquitoes. While direct studies on this compound were not available, the structural similarities suggest it could possess comparable repellent properties .

Applications De Recherche Scientifique

The biological activity of 5-amino-N,N-diethyl-2-methylbenzamide is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes.

- Receptor Interaction : It can bind to receptors involved in various signaling pathways, potentially altering physiological responses.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in developing new antibacterial agents.

Antimicrobial Properties

Research has demonstrated that this compound shows promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for notable strains are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several amide derivatives, including this compound. The results indicated effective inhibition of pathogenic bacteria growth, supporting its potential use as an antibacterial agent in clinical settings.

Potential Applications in Drug Formulations

Due to its favorable properties, this compound may be utilized in drug formulations aimed at enhancing bioavailability and targeted delivery. Its structural characteristics allow it to be incorporated into various delivery systems, such as hydrogels or microparticles, which can improve the efficacy and safety profile of active ingredients.

Summary of Findings

This compound is a compound with significant potential across various research domains:

- Antimicrobial Applications : Effective against multiple bacterial strains.

- Drug Delivery Systems : Potential for incorporation into hydrogels or microparticles for enhanced delivery.

- Insect Repellent Potential : Structural similarities to known repellents suggest possible applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers

2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2)

- Substituents: Amino group at position 2, methyl at position 3.

- This may affect reactivity in catalytic reactions .

4-Amino-N,N-diethyl-2-methylbenzamide (CAS: 1188506-56-0)

- Substituents: Amino group at position 4, methyl at position 2.

- Key Differences: Steric hindrance near the amino group may limit interactions in coordination chemistry or biological targets compared to the 5-amino derivative .

Functional Group Variations

5-Amino-2-methoxy-N,N-dimethylbenzamide (CAS: 22802-73-9)

- Substituents : Methoxy at position 2, dimethylamide.

- Steric Effects: Dimethylamide is less bulky than diethyl, improving solubility in polar solvents .

5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide (CAS: 10475-06-6)

- Substituents : Chloro at position 2, sulfonamide group.

- Key Differences :

5-Amino-N,2-dihydroxybenzamide (CAS: 170368-41-9)

Heavy Atom and Complex Substituents

5-AMINO-N,N''-BIS[2-ACETOXY-1-(ACETOXYMETHYL)ETHYL]-2,4,6-TRIIODOISOPHTHALAMIDE

- Substituents : Triiodo, acetyloxy groups.

- Key Differences: Iodine atoms confer radiopacity, making this compound suitable for imaging applications, unlike the non-iodinated target benzamide .

5-[(Dimethylsulfamoyl)amino]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide

- Substituents : Sulfamoyl, pyrrolidinyl.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Routes: The target compound and analogs are synthesized via condensation (e.g., hydrazine hydrate in ethanol ) or DCC-mediated esterification . Diethylamide derivatives require controlled steric environments for optimal yield.

- The diethyl groups in the target compound may enhance lipid solubility, favoring membrane interaction in drug candidates.

- Physicochemical Properties : Diethyl substituents increase logP compared to dimethyl or hydroxylated analogs, suggesting better absorption in hydrophobic environments .

Méthodes De Préparation

Starting Material: 2-Amino-3-methylbenzoic Acid or Derivatives

A common precursor is 2-amino-3-methylbenzoic acid, which can be converted into the corresponding amide by reaction with amines. For example, the preparation of 2-amino-5-halogenated-N,3-dimethylbenzamides involves:

- Conversion of 2-amino-3-methylbenzoic acid into an activated intermediate such as 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione via reaction with bis(trichloromethyl) carbonate.

- Aminolysis of this intermediate with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.

- Subsequent electrophilic halogenation to introduce halogen substituents at the 5-position (chlorine, bromine, iodine) using N-halosuccinimides (NCS, NBS, NIS).

This method is a one-pot, three-step synthesis with mild conditions and good yields, which could be adapted for diethylamine instead of methylamine to obtain the N,N-diethyl amide.

Amide Formation via Acid Chloride Intermediate

Another common approach involves:

- Conversion of 5-amino-2-methylbenzoic acid (or its halogenated analog) to the corresponding acid chloride using thionyl chloride.

- Subsequent reaction of the acid chloride with diethylamine to form the desired amide.

This method is exemplified in the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide, where 5-chloro-2-amino-3-methylbenzoic acid is treated with thionyl chloride at 50–100°C, followed by reaction with methylamine to yield the amide. Replacing methylamine with diethylamine would yield the N,N-diethyl derivative.

Functional Group Introduction and Modification

Amino Group Introduction

The amino group at the 5-position can be introduced by:

Halogenation and Other Substitutions

Electrophilic aromatic substitution using N-halosuccinimides or other halogenating agents allows introduction of halogen atoms at specific positions, which can be further transformed into amino groups or other substituents.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Analysis

- The one-pot synthesis route involving benzoxazine intermediates and aminolysis offers a streamlined and efficient method with fewer purification steps and milder conditions.

- Acid chloride intermediate methods provide versatility for introducing various amines including diethylamine, though they require handling of corrosive reagents like thionyl chloride.

- Reduction of nitro precursors is a classical and reliable method for amino group introduction but generates solid waste and requires careful control of reaction conditions.

- Electrophilic halogenation using N-halosuccinimides is selective and mild, suitable for late-stage functionalization.

The choice of method depends on the availability of starting materials, desired purity, scale of production, and environmental considerations.

Q & A

Q. How can computational modeling predict interactions with non-neurological targets (e.g., HDACs)?

- Modeling Approach :

- Target Selection : Screen against histone deacetylase (HDAC) isoforms using PharmMapper or SwissTargetPrediction.

- Binding Free Energy : Calculate ΔG values via MM/GBSA in molecular dynamics simulations (e.g., AMBER). Validate with enzymatic assays (e.g., HDAC inhibition using fluorogenic substrates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.